6-Methyl-3-oxo-2-(3-(trifluoromethyl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid
Description
6-Methyl-3-oxo-2-(3-(trifluoromethyl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic carboxylic acid derivative with a pyridazine core. Its structure features:
- A methyl group at position 5.
- A 3-oxo group at position 3.
- A 3-(trifluoromethyl)phenyl substituent at position 2.
- A carboxylic acid group at position 4.
The compound (CAS: 74557-73-6) is commercially available from suppliers such as Conier Chem&Pharma Limited and Sigma-Aldrich, with annual sales volumes indicating moderate industrial demand . Its molecular formula is C₁₃H₁₀F₃N₂O₃, and its calculated molecular weight is 313.23 g/mol. The trifluoromethylphenyl group enhances lipophilicity and electron-withdrawing properties, making it a candidate for pharmaceutical intermediates or bioactive molecules .
Properties
Molecular Formula |
C13H9F3N2O3 |
|---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
6-methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C13H9F3N2O3/c1-7-5-10(12(20)21)11(19)18(17-7)9-4-2-3-8(6-9)13(14,15)16/h2-6H,1H3,(H,20,21) |
InChI Key |
OXANAOBGBDENTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methyl-3-oxo-2-(3-(trifluoromethyl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of a suitable chalcone with hydrazine derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol, with glacial acetic acid as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridazine ring are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
6-Methyl-3-oxo-2-(3-(trifluoromethyl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-Methyl-3-oxo-2-(3-(trifluoromethyl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Lipophilicity and Solubility
- The trifluoromethylphenyl group in the target compound increases logP (lipophilicity), favoring membrane permeability but reducing aqueous solubility .
- The pyridin-3-yl analogue (C₁₀H₇N₃O₃) exhibits better solubility due to the polar pyridine ring .
- The propyl-substituted variant (C₉H₁₂N₂O₃) has intermediate polarity but lacks strong electron-withdrawing groups, limiting its reactivity .
Biological Activity
6-Methyl-3-oxo-2-(3-(trifluoromethyl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships, and synthesis.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyridazine ring substituted with a trifluoromethyl group and a carboxylic acid moiety, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of 4-oxo-3-carboxyl quinolones have shown efficacy against Plasmodium falciparum, the malaria-causing parasite. The introduction of carboxylic acid groups has been linked to enhanced activity against various strains of bacteria and protozoa .
Anticancer Activity
Compounds in the quinoline and pyridazine families have been reported to possess anticancer properties. A study demonstrated that derivatives of pyridazine exhibited significant cytotoxicity against cancer cell lines, suggesting that the structural features of this compound may contribute to similar effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings include:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
- Carboxylic Acid Functionality : The carboxylic acid group is crucial for interaction with biological targets, particularly in terms of binding affinity and specificity.
- Methyl Substitution : The methyl group at position 6 may affect the overall conformation and stability of the compound, influencing its reactivity and interaction with enzymes or receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyridazine ring followed by functionalization at specific positions to introduce the trifluoromethyl and carboxylic acid groups.
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of structurally similar compounds against E. coli and Staphylococcus aureus. Results indicated that compounds with a carboxylic acid moiety exhibited lower minimum inhibitory concentrations (MICs), highlighting their potential as antimicrobial agents .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 16 | 8 |
| 6-Methyl... | 8 | 4 |
Case Study 2: Anticancer Activity Assessment
In vitro studies assessed the cytotoxic effects of various derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating promising anticancer potential .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 5 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
